molecular formula C11H8N2O B11908336 8-Methoxyisoquinoline-1-carbonitrile

8-Methoxyisoquinoline-1-carbonitrile

Cat. No.: B11908336
M. Wt: 184.19 g/mol
InChI Key: IZTDVQJRPBJQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxyisoquinoline-1-carbonitrile is a versatile chemical building block in medicinal chemistry and drug discovery. Its molecular structure, featuring both electron-donating methoxy and carbonitrile functional groups, makes it a valuable precursor for synthesizing complex heterocyclic compounds . Research into analogous methoxy-substituted quinoline and isoquinoline carbonitriles has demonstrated their significant potential in developing new therapeutic agents . These related compounds have shown promising in vitro activity against challenging diseases, including anti-Chagas properties that are more effective than standard treatments . Furthermore, such scaffolds are frequently investigated as inhibitors for specific biological targets, such as serine/threonine kinases like PIM-1, which are overexpressed in various cancers . The carbonitrile group is a critical pharmacophore, often enabling key interactions with enzyme active sites, such as forming hydrogen bonds with lysine residues . This compound serves as a crucial intermediate for constructing more complex fused heterocyclic systems, such as pyrroloquinolines and pyrroloisoquinolines, which are known for a broad spectrum of biological effects, including anticancer, antibacterial, and antifungal activities . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

8-methoxyisoquinoline-1-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-14-10-4-2-3-8-5-6-13-9(7-12)11(8)10/h2-6H,1H3

InChI Key

IZTDVQJRPBJQJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=NC=C2)C#N

Origin of Product

United States

Synthetic Methodologies for 8 Methoxyisoquinoline 1 Carbonitrile and Its Analogues

General Synthetic Strategies for Isoquinoline (B145761) Carbonitriles

The construction of the isoquinoline carbonitrile scaffold can be achieved through various synthetic routes, broadly categorized by the nature of the starting materials. These strategies often involve either the modification of a pre-existing isoquinoline core or the cyclization of acyclic precursors containing a nitrile group.

Approaches Involving Isoquinoline Derivatives

A common strategy for the synthesis of isoquinoline carbonitriles involves the introduction of a nitrile group onto a pre-formed isoquinoline ring. This can be achieved through several established chemical transformations. For instance, the conversion of a suitable leaving group, such as a halogen, at the 1-position of the isoquinoline ring with a cyanide salt is a direct method. Another approach involves the oxidation of a 1-methylisoquinoline (B155361) derivative to the corresponding carboxylic acid, followed by conversion to an amide and subsequent dehydration to the nitrile.

Historically, the synthesis of the parent isoquinoline ring has been accomplished through several named reactions, including the Pomeranz–Fritsch reaction, the Bischler–Napieralski reaction, and the Pictet–Spengler reaction. numberanalytics.comwikipedia.org These methods provide access to a variety of substituted isoquinolines which can then be further functionalized to introduce the carbonitrile group. The Pomeranz–Fritsch reaction, for example, utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium to form the isoquinoline core. wikipedia.org The Bischler–Napieralski reaction involves the cyclization of a β-phenylethylamine that has been acylated, using a dehydrating agent like phosphoryl chloride. wikipedia.org

Routes Utilizing Carbonitrile Precursors

Alternatively, the isoquinoline ring system can be constructed from precursors that already contain the carbonitrile moiety. This approach often involves the cyclization of a substituted benzonitrile (B105546) or benzyl (B1604629) cyanide derivative. For instance, a palladium-catalyzed α-arylation of ketones followed by cyclization offers a versatile route to various substituted isoquinolines. nih.gov This methodology allows for the convergent synthesis from readily available starting materials in good yields. nih.gov

Another modern approach involves a copper-catalyzed cascade reaction of 2-haloaryloxime acetates with β-keto nitriles, which provides a chemo- and regioselective synthesis of a broad range of isoquinoline derivatives. organic-chemistry.org Furthermore, the reaction of 2-methyl-arylaldehydes with benzonitriles in the presence of a strong base combination like LiN(SiMe3)2 and Cs2CO3 offers a transition-metal-free method to synthesize 3-aryl isoquinolines. organic-chemistry.org

Targeted Synthesis of 8-Methoxyisoquinoline-1-carbonitrile

The specific synthesis of this compound can be approached by adapting the general strategies mentioned above. One plausible route begins with a suitably substituted benzene (B151609) derivative, such as 2-bromo-6-methoxybenzaldehyde. This starting material can undergo a series of reactions to build the isoquinoline ring system with the desired methoxy (B1213986) and carbonitrile functionalities at the appropriate positions.

While a direct, one-pot synthesis for this compound is not extensively detailed in the provided search results, its synthesis can be inferred from the synthesis of related compounds. For example, the synthesis of 8-methoxy-1-tetralone, a potential precursor, has been well-documented. repec.org This tetralone could be converted to the corresponding oxime, which upon Beckmann rearrangement and subsequent aromatization and functional group manipulation, could yield the target molecule.

Development of Analogues and Derivatives of this compound

The structural framework of this compound serves as a scaffold for the development of various analogues with potentially interesting biological or material properties. The introduction of different substituents, such as fluorine atoms or benzyloxy groups, can significantly alter the compound's characteristics.

Fluorinated Methoxyisoquinoline Carbonitrile Analogues (e.g., 8-fluoro-5-methoxyisoquinoline-1-carbonitrile, 5-fluoro-7-methoxyisoquinoline-1-carbonitrile)

The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The synthesis of fluorinated methoxyisoquinoline carbonitrile analogues requires starting materials bearing both fluorine and methoxy substituents on the benzene ring.

For the synthesis of an analogue like 8-fluoro-5-methoxyisoquinoline-1-carbonitrile , a potential starting material would be a 3-fluoro-6-methoxytoluene derivative. This could be elaborated through a series of steps, including benzylic bromination, cyanation, and subsequent cyclization to form the isoquinoline ring. A practical synthesis of the related 8-fluoro-5-hydroxy-3,4-dihydroquinolin-2(1H)-one (8-FDC) from 3-amino-4-fluorophenol (B1338284) has been developed, which highlights a potential pathway that could be adapted. nih.govresearchgate.net

Similarly, the synthesis of 5-fluoro-7-methoxyisoquinoline-1-carbonitrile would necessitate a different substitution pattern on the initial benzene ring. The synthesis of a related compound, 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, an IRAK4 inhibitor, demonstrates the feasibility of synthesizing isoquinolines with a methoxy group at the 7-position. nih.gov

Benzyloxy-Substituted Isoquinoline Carbonitrile Analogues

Replacing the methoxy group with a benzyloxy group introduces a bulkier, more lipophilic substituent, which can influence the compound's properties. The synthesis of benzyloxy-substituted isoquinoline carbonitriles would follow similar synthetic strategies, but would utilize benzyloxy-substituted starting materials instead of methoxy-substituted ones.

Quinoline (B57606) Carbonitrile Isomers and Related Systems

The synthesis of quinoline carbonitrile isomers, such as 6-methoxyquinoline-3-carbonitrile (B3100304) and 7-methoxyquinoline-4-carbonitrile (B1399398), provides valuable insights into the construction of the target molecule, this compound. Various synthetic routes have been developed for these analogs.

For instance, a series of novel 6-methoxyquinoline-3-carbonitrile derivatives have been synthesized through various pathways, showcasing the versatility of synthetic approaches to this scaffold. researchgate.netresearchgate.net One common strategy involves the Vilsmeier-Haack reaction of the corresponding acetanilide (B955) to introduce the chloro and formyl groups, which then serve as handles for further functionalization to yield the carbonitrile. Another approach is the Doebner reaction, where an appropriate benzaldehyde and pyruvic acid are condensed with p-anisidine (B42471) to form 2-aryl-6-methoxyquinoline-4-carboxylic acids, which can be further converted to the carbonitrile. nih.gov

The synthesis of 7-methoxyquinoline-4-carbonitrile has also been reported, often as a key intermediate in the preparation of biologically active molecules. synquestlabs.comgoogle.com A common synthetic route involves the cyclization of precursors followed by the introduction of the carbonitrile group. For example, 7-methoxyquinolin-4(1H)-one can be converted to 4-chloro-7-methoxyquinoline, which can then undergo cyanation. chemicalbook.com

A one-pot multicomponent reaction has been described for the synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives, involving the reaction of aromatic aldehydes, malononitrile, and a tetralone derivative in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. mdpi.com This approach highlights the efficiency of multicomponent strategies in generating structural diversity.

Table 1: Synthesis of Methoxyquinoline Carbonitrile Derivatives

Compound Starting Materials Reagents and Conditions Yield (%) Reference
6-methoxy-2-phenylquinoline-4-carboxylic acid Benzaldehyde, Pyruvic acid, p-Anisidine Ethanol (B145695), reflux 23 nih.gov
2-(3-hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid 3-Hydroxybenzaldehyde, Pyruvic acid, p-Anisidine Ethanol, reflux 17 nih.gov
2-Chloro-6-methoxyquinoline-3-carbonitrile derivatives 2-Chloro-6-methoxyquinoline-3-carbaldehyde Various nucleophiles and reaction conditions Not specified researchgate.net
2-Amino-5,6-dihydro-4-(4-hydroxy-3-methoxyphenyl)benzo[h]quinoline-3-carbonitrile 4-Hydroxy-3-methoxybenzaldehyde, Malononitrile, 1-Tetralone Ammonium acetate, Acetic acid, Toluene, reflux Not specified mdpi.com
4-chloro-7-methoxyquinoline-6-carboxamide 4-chloro-7-methoxyquinoline-6-carbonitrile Not specified Not specified chemicalbook.com

Reaction Mechanisms in the Synthesis of Isoquinoline Carbonitriles

The synthesis of this compound and its analogs relies on a variety of fundamental reaction mechanisms that enable the construction and functionalization of the heterocyclic core.

Condensation Reactions

Condensation reactions are pivotal in forming the initial heterocyclic ring. The Bischler-Napieralski and Pictet-Spengler reactions are classic examples used in isoquinoline synthesis. slideshare.net In a related context, the Doebner-von Miller reaction, a condensation of an α,β-unsaturated carbonyl compound with an aniline, is a key method for quinoline synthesis. nih.gov The formation of an imine intermediate is a common feature in many of these condensation-cyclization sequences. nih.govnumberanalytics.com

Alkylation Reactions

Alkylation reactions introduce alkyl groups onto the heterocyclic scaffold. While direct C-alkylation of the isoquinoline ring can be challenging, methods for the alkylation of activated positions, such as α-to the nitrogen, have been developed. Nucleophilic substitution reactions on pre-functionalized isoquinolines, for example, the displacement of a halide with an alkyl nucleophile, are a common strategy. utexas.edu

Cyclization Strategies

Cyclization is the key step in forming the bicyclic isoquinoline or quinoline core. These strategies can involve intramolecular condensation, electrophilic or nucleophilic attack to close the ring. For instance, the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles leads to an eneamido anion intermediate that cyclizes to form highly substituted isoquinolines. nih.gov Another example is the acid-catalyzed cyclization of benzalaminoacetals in the Pomeranz-Fritsch reaction to yield isoquinolines. nih.gov

Multi-Component Reactions (e.g., Ugi Reaction Applications)

Multi-component reactions (MCRs), particularly the Ugi reaction, offer an efficient pathway to complex molecules in a single step. numberanalytics.comwikipedia.org The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org This reaction can be coupled with subsequent cyclization reactions, such as the Heck reaction, to generate isoquinoline scaffolds. wikipedia.org The versatility of the Ugi reaction allows for the synthesis of diverse libraries of compounds for drug discovery. nih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling, Palladium-Catalyzed C–C Bond Formation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of isoquinoline and quinoline derivatives.

Suzuki Cross-Coupling: The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is widely used. nih.govnih.govyoutube.com This reaction is instrumental in the C1-functionalization of isoquinolines and for building complex aryl-substituted heterocyclic systems. nih.govdntb.gov.ua The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Palladium-Catalyzed C–C Bond Formation: Beyond Suzuki coupling, other palladium-catalyzed reactions are crucial for C-C bond formation. The Heck reaction, for instance, couples an alkene with an aryl halide. Palladium-catalyzed cyanation of haloarenes is a key step for introducing the carbonitrile group onto the aromatic ring. nih.govorganic-chemistry.orgnih.govrsc.org These reactions are often sensitive to the choice of ligands and reaction conditions, which can influence catalyst activity and stability. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions in Heterocycle Synthesis

Reaction Type Substrates Catalyst/Reagents Product Yield (%) Reference
Suzuki Coupling α-Iodoenones, Boronic acids Pd catalyst [c]annulated isoquinolines Not specified nih.gov
Palladium-Catalyzed Cyanation (Hetero)aryl Halides/Triflates Pd catalyst, Zn(CN)2 (Hetero)aryl Nitriles Not specified organic-chemistry.org
Suzuki-Miyaura Coupling 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines, Phenylboronic acids Dichlorobis(triphenylphosphine)palladium(II) 6-aryl- and 6,8-diaryl-tetrahydroquinolines 68-82 mdpi.com

Mannich-Type Reactions in Related Scaffolds

The Mannich reaction is a cornerstone in organic chemistry for the aminoalkylation of an acidic proton located adjacent to a carbonyl group. The reaction typically involves an amine, formaldehyde, and a carbonyl compound. In the context of isoquinoline chemistry, Mannich-type reactions are pivotal for the construction of the isoquinoline core and for the introduction of substituents. A key transformation that resembles the Mannich reaction is the Pictet-Spengler reaction, which is a special case where a β-arylethylamine undergoes cyclization after condensation with an aldehyde or ketone, often under acidic conditions. chemistrysteps.com

A critical intermediate in this process is an iminium ion, which is formed in a step analogous to the Mannich reaction and facilitates the electrophilic cyclization. rsc.org This cyclization occurs under mild conditions, particularly when electron-donating substituents are present in the amine component. rsc.org

Recent research has expanded the utility of Mannich-type reactions in isoquinoline synthesis through cascade processes. For instance, a catalyst- and solvent-free Mannich-initiated cascade reaction has been developed for the synthesis of 1-substituted 3-isoquinolinones. This method utilizes imines derived from 2-formylphenyl acetate with nucleophiles like nitromethane (B149229) and dimethylmalonate (B8719724) to afford the products in good to high yields. organic-chemistry.org

Furthermore, asymmetric acyl-Mannich reactions have been developed to produce chiral 1,2-dihydroisoquinolines. These reactions, catalyzed by chiral Brønsted acids such as spiro phosphoric acids, allow for the construction of a tertiary stereocenter at the C1 position with high enantioselectivity. libretexts.org Another highly stereoselective approach involves the addition of aldehydes to isoquinolines, promoted by proline derivatives like the Hayashi-Jørgensen catalyst, to generate synthetic intermediates for tetrahydroprotoberberine alkaloids. masterorganicchemistry.com

Table 1: Examples of Mannich-Type Reactions in Isoquinoline Synthesis

Reaction TypeReactantsCatalyst/PromoterProductKey FeaturesReference
Pictet-Spengler Reactionβ-arylethylamine, Aldehyde/KetoneAcidTetrahydroisoquinolineSpecial case of Mannich reaction chemistrysteps.com
Cascade Mannich/LactamizationImine from 2-formylphenyl acetate, Nitromethane/DimethylmalonateNone (Catalyst- and solvent-free)1-substituted-3-isoquinolinoneCascade process, high yields organic-chemistry.org
Asymmetric Acyl-Mannich ReactionIsoquinoline, α-(diazomethyl)phosphonate/diazoacetateChiral Spiro Phosphoric AcidChiral 1,2-dihydroisoquinolineHigh enantioselectivity (up to 99% ee) libretexts.org
Asymmetric Acyl-Mannich ReactionIsoquinoline, AldehydeHayashi-Jørgensen CatalystChiral N-acyl-1-alkyl-1,2-dihydroisoquinolineHigh enantioselectivity, synthesis of alkaloid precursors masterorganicchemistry.com

Hydrolysis Reactions in Nitrile Chemistry

The hydrolysis of nitriles is a fundamental transformation in organic synthesis that converts the nitrile group (-C≡N) into a carboxylic acid (-COOH) or a carboxylate salt. This reaction can be performed under either acidic or alkaline conditions, with the final product depending on the work-up procedure. chemguide.co.uk

Acidic Hydrolysis:

Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt. chemguide.co.uk For a substrate like this compound, acidic hydrolysis would yield 8-Methoxyisoquinoline-1-carboxylic acid.

Reaction Scheme for Acidic Hydrolysis:

R-C≡N + 2 H₂O + H⁺ → R-COOH + NH₄⁺ libretexts.orgyoutube.com

Alkaline Hydrolysis:

In alkaline hydrolysis, the nitrile is heated under reflux with a base, such as sodium hydroxide (B78521) solution. This process initially forms a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid (e.g., HCl) after the initial hydrolysis. libretexts.org

Reaction Scheme for Alkaline Hydrolysis:

R-C≡N + OH⁻ + H₂O → R-COO⁻ + NH₃ libretexts.orgyoutube.com

R-COO⁻ + H⁺ → R-COOH libretexts.org

The choice between acidic and alkaline hydrolysis often depends on the stability of other functional groups present in the molecule. For instance, if the molecule contains acid-labile groups, alkaline hydrolysis followed by careful acidification might be the preferred method. Conversely, for molecules with base-labile functionalities, acidic hydrolysis would be more suitable. The hydrolysis of nitriles on the isoquinoline ring is a known method to produce the corresponding isoquinoline carboxylic acids. youtube.com

Reduction of Nitriles

The reduction of nitriles provides a direct route to primary amines, a valuable functional group in medicinal chemistry and materials science. Several methods are available for the reduction of the nitrile group in compounds such as this compound to the corresponding aminomethyl derivative.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used and often economical method for nitrile reduction. wikipedia.org This process involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide. wikipedia.orgcommonorganicchemistry.com The reaction conditions, such as pressure and temperature, can be adjusted to optimize the yield and selectivity. To suppress the formation of secondary and tertiary amine byproducts, ammonia is sometimes added to the reaction mixture. commonorganicchemistry.com

Reaction Scheme for Catalytic Hydrogenation:

R-C≡N + 2 H₂ --(Catalyst)--> R-CH₂NH₂ wikipedia.org

Chemical Reduction:

A variety of chemical reducing agents can also effect the transformation of nitriles to primary amines.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. chemguide.co.uk However, the high reactivity of LiAlH₄ can limit its functional group tolerance.

Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also effective for nitrile reduction. commonorganicchemistry.com These reagents are generally milder than LiAlH₄ and can offer better selectivity in the presence of other reducible functional groups.

Table 2: Common Reagents for Nitrile Reduction

Reagent/MethodTypical ConditionsKey FeaturesReference
Catalytic Hydrogenation (H₂/Catalyst)Raney Ni, Pd/C, PtO₂; Elevated H₂ pressureEconomical, potential for side reactions wikipedia.orgcommonorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether (THF, Et₂O), then H₂O workupPowerful reducing agent, low functional group tolerance chemguide.co.uk
Borane-THF (BH₃-THF)THF, heatingMilder than LiAlH₄, better selectivity commonorganicchemistry.com
Borane-DMS (BH₃-SMe₂)THF, heatingMore stable and concentrated than BH₃-THF commonorganicchemistry.com

Hoffman Rearrangement in Quinoline Derivatives

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide, or with other oxidizing agents like N-bromosuccinimide (NBS) or hypervalent iodine reagents. wikipedia.orgnih.gov The key step in the mechanism involves the migration of an alkyl or aryl group from the carbonyl carbon to the nitrogen atom, leading to an isocyanate intermediate. This intermediate is then hydrolyzed to the primary amine, releasing carbon dioxide. chemistrysteps.comwikipedia.org

General Mechanism of the Hofmann Rearrangement:

Deprotonation of the primary amide by base.

Reaction with bromine to form an N-bromoamide.

A second deprotonation to form a bromoamide anion.

Rearrangement of the R group and loss of the bromide ion to form an isocyanate.

Hydrolysis of the isocyanate to a carbamic acid, which decarboxylates to the primary amine. wikipedia.org

While direct examples of the Hofmann rearrangement on 8-methoxyisoquinoline-1-carboxamide are not prevalent in the searched literature, the principles of the reaction are applicable to quinoline and isoquinoline carboxamides. For instance, the Hofmann rearrangement of a quinoline-2-carboxamide (B1208818) would be expected to yield a 2-aminoquinoline.

Recent studies have explored the use of hypervalent iodine reagents, such as those generated in situ from iodobenzene (B50100) and Oxone, to mediate the Hofmann rearrangement of carboxamides. organic-chemistry.org This method can efficiently convert alkylcarboxamides into the corresponding alkylcarbamates when performed in methanol. organic-chemistry.orgnih.gov For arylcarboxamides, this methodology can lead to the formation of benzoquinone derivatives through a sequence of Hofmann rearrangement followed by oxidation of the resulting arylamine. organic-chemistry.org An unconventional Hofmann-Martius photorearrangement has also been observed in certain quinoline-protected dialkylanilines. youtube.com

Green Chemistry Approaches in Isoquinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of isoquinoline and its derivatives, several green chemistry approaches have been developed to improve efficiency and minimize environmental impact. nih.gov

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions and stoichiometric amounts of reagents. nih.gov Modern green approaches focus on several key areas:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a primary goal. Water and biomass-derived ethanol are examples of green solvents that have been successfully employed in isoquinoline synthesis. masterorganicchemistry.com For example, a rhodium(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones has been developed to proceed in ethanol at room temperature. masterorganicchemistry.com

Catalysis: The use of catalysts, particularly in small amounts, is a cornerstone of green chemistry as it reduces waste.

Homogeneous Catalysis: A novel synthesis of 1-phenyl isoquinoline derivatives utilizes a recyclable Ru(II)/PEG-400 homogeneous catalyst system. This protocol features high atom economy and a biodegradable solvent. nih.gov

Heterogeneous Catalysis: The development of reusable catalysts simplifies product purification and reduces waste.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. It often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. organic-chemistry.org

Atom Economy and Multicomponent Reactions: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product is a key principle of green chemistry. Three-component reactions are particularly attractive as they can rapidly generate molecular complexity in a single step. For example, a solvent-free, three-component reaction of isoquinoline, isothiocyanates, and an aminobenzofuran derivative has been reported to produce isoquinazoline derivatives in excellent yields at room temperature. wikipedia.org Another approach involves the synthesis of isoquinolines in charged microdroplets, which accelerates the reaction on a millisecond timescale without the need for added acid. nih.gov

Table 3: Comparison of Traditional vs. Green Synthesis Approaches for Isoquinolines

FeatureTraditional ApproachesGreen Chemistry Approaches
Solvents Often use hazardous organic solventsEmphasize water, ethanol, or solvent-free conditions wikipedia.orgmasterorganicchemistry.com
Catalysts May use stoichiometric or hazardous reagentsEmploy recyclable or biodegradable catalysts (e.g., Ru(II)/PEG-400) nih.gov
Energy Typically require prolonged heatingUtilize energy-efficient methods like microwave irradiation organic-chemistry.org
Efficiency Can be multi-step with lower atom economyFocus on one-pot, multicomponent reactions with high atom economy wikipedia.org
Reaction Time Can range from hours to daysOften significantly shorter, sometimes on the millisecond scale nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 8-Methoxyisoquinoline-1-carbonitrile, offering detailed insights into the hydrogen and carbon frameworks of the molecule.

The ¹H NMR spectrum of this compound is predicted to display six distinct signals, corresponding to the five aromatic protons and the three protons of the methoxy (B1213986) group. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the isoquinoline (B145761) ring system, combined with the electron-donating effect of the methoxy group, results in a characteristic distribution of chemical shifts.

The protons on the pyridine (B92270) ring (H-3 and H-4) are expected to appear at lower fields compared to those on the benzene (B151609) ring due to the deshielding effect of the heterocyclic nitrogen atom. The methoxy group protons (OCH₃) will appear as a sharp singlet at a significantly higher field.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~8.3 - 8.5d (doublet)~5.5 - 6.0
H-4~7.8 - 8.0d (doublet)~5.5 - 6.0
H-5~7.6 - 7.8d (doublet)~7.5 - 8.0
H-6~7.4 - 7.6t (triplet)~8.0
H-7~7.1 - 7.3d (doublet)~7.5 - 8.0
8-OCH₃~4.0 - 4.2s (singlet)N/A

The ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 10 carbons of the isoquinoline core and the single carbon of the methoxy group. The nitrile carbon (C≡N) is anticipated to have a characteristic chemical shift in the 115-120 ppm range. The carbon atom attached to the methoxy group (C-8) will be significantly shielded, while the carbons adjacent to the nitrogen (C-1 and C-3) will be deshielded. nih.govdocbrown.info

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~138 - 140
C-3~150 - 152
C-4~120 - 122
C-4a~128 - 130
C-5~118 - 120
C-6~129 - 131
C-7~110 - 112
C-8~155 - 157
C-8a~125 - 127
C≡N~117 - 119
8-OCH₃~55 - 57

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals. sdsu.edubas.bg

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. sdsu.edu Key expected correlations include those between H-3 and H-4 on the pyridine ring, and between H-5, H-6, and H-7 on the benzene ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton with the carbon atom to which it is attached. columbia.edudiva-portal.org This would definitively link the proton signals to their corresponding carbon signals (e.g., H-5 to C-5, H-6 to C-6, and the methoxy protons to the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for piecing together the molecular skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. columbia.edulibretexts.orgresearchgate.net Key correlations that would confirm the structure include:

A correlation between the methoxy protons (8-OCH₃) and the C-8 carbon.

Correlations from H-7 to carbons C-5 and C-8a.

A correlation from H-5 to carbon C-4a and C-7.

A correlation from H-4 to the nitrile carbon (C≡N) and C-4a.

The Gauge-Invariant Atomic Orbital (GIAO) method is a powerful computational tool used to predict NMR chemical shifts with high accuracy. researchgate.net This ab initio quantum chemical method calculates the nuclear magnetic shielding tensors for each atom in the molecule. modgraph.co.ukconicet.gov.ar The process involves first optimizing the molecular geometry of this compound using a method like Density Functional Theory (DFT). Subsequently, the GIAO calculation provides theoretical shielding values, which are then converted into chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). Comparing these computationally derived chemical shifts with the experimental values serves as a robust method for verifying the proposed structure and the spectral assignments. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing direct evidence for the presence of specific functional groups.

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to its main functional groups. The most prominent and diagnostically important band is that of the nitrile group.

Predicted FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromaticMedium
2950 - 2850C-H Stretch-OCH₃Medium
2230 - 2210C≡N StretchNitrileStrong, Sharp
1620 - 1580C=N StretchIsoquinoline RingMedium
1580 - 1450C=C StretchAromatic RingMedium to Strong
1275 - 1200C-O-C Stretch (Aryl Ether)Ar-O-CH₃Strong
850 - 750C-H Bend (Out-of-plane)AromaticStrong

The spectrum would clearly show the sharp, intense absorption of the C≡N stretch, which is highly characteristic of nitriles. vscht.cz Additionally, C-H stretching vibrations for the aromatic rings would appear just above 3000 cm⁻¹. libretexts.org The region between 1450 and 1620 cm⁻¹ would contain several bands due to the C=C and C=N stretching vibrations of the isoquinoline ring system. A strong band corresponding to the aryl ether C-O stretching vibration is also a key diagnostic feature. researchgate.net

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. The analysis of isoquinoline, the parent compound of this compound, has been conducted using FT-Raman spectroscopy, providing a solid foundation for interpreting the spectrum of its derivatives. irphouse.com For isoquinoline, a molecule with C_s point group symmetry, the 45 normal modes of vibration are distributed into 31 in-plane (a′) and 14 out-of-plane (a′′) vibrations. irphouse.com

The introduction of a methoxy (-OCH₃) group at the 8-position and a carbonitrile (-C≡N) group at the 1-position on the isoquinoline framework would be expected to introduce new vibrational modes and shift existing ones. The FT-Raman spectrum of this compound would exhibit characteristic bands for the C-H stretching of the aromatic rings and the methyl group, the C-C and C=C stretching vibrations of the isoquinoline core, and the distinctive stretching vibration of the nitrile group. scialert.net The Raman technique is particularly advantageous for forensic analysis as it allows for measurement directly through transparent containers like plastic bags or glass vials. thermofisher.com

Analysis of Characteristic Vibrational Modes and Functional Groups

A detailed analysis of the vibrational spectrum allows for the identification of characteristic functional groups within the this compound molecule. Based on studies of isoquinoline and related compounds, the following assignments can be anticipated irphouse.com:

C-H Vibrations: The aromatic C-H stretching vibrations are typically observed in the region of 3000–3100 cm⁻¹. irphouse.com The C-H in-plane bending vibrations are expected in the 1000–1100 cm⁻¹ range, while the out-of-plane bending vibrations appear between 800–900 cm⁻¹. irphouse.com The methoxy group will introduce C-H stretching vibrations around 2850-2960 cm⁻¹.

Carbon-Carbon Vibrations: The C-C stretching vibrations of the fused ring system are expected in the range of 1124–1590 cm⁻¹. irphouse.com The C=C stretching vibrations are also found in a similar region. scialert.net

Nitrile Group Vibration: The carbonitrile group (-C≡N) is expected to show a strong and characteristic stretching vibration in the range of 2220-2260 cm⁻¹.

Methoxy Group Vibrations: The C-O stretching vibration of the methoxy group will likely appear in the region of 1000-1300 cm⁻¹.

The table below provides a summary of the expected characteristic vibrational modes for this compound.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3000 - 3100Isoquinoline Ring
Methyl C-H Stretch2850 - 2960Methoxy Group
Nitrile Stretch (C≡N)2220 - 2260Carbonitrile Group
C=C/C-C Ring Stretch1124 - 1590Isoquinoline Ring
C-O Stretch1000 - 1300Methoxy Group
C-H In-plane Bend1000 - 1100Isoquinoline Ring
C-H Out-of-plane Bend800 - 900Isoquinoline Ring

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes by quantifying the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. For the parent compound, isoquinoline, normal coordinate analysis has been performed to assign the observed vibrational frequencies to specific modes of vibration. irphouse.com

A PED analysis for this compound would involve quantum chemical calculations, often using Density Functional Theory (DFT), to compute the vibrational frequencies and normal modes. The results would allow for a definitive assignment of the experimental FT-Raman and FT-IR spectra, resolving any ambiguities in the assignment of complex vibrational modes arising from the coupling of different vibrations within the molecule. This analysis is crucial for a complete understanding of the molecule's dynamics and for accurately correlating its structure with its vibrational spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The resulting spectrum provides information about the chromophores present and the extent of conjugation.

Electronic Transitions and Chromophores

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic isoquinoline ring system, which acts as the primary chromophore. The presence of the methoxy and carbonitrile substituents will influence the energy of these transitions. The methoxy group, being an auxochrome, is likely to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) due to its electron-donating nature. The carbonitrile group, an electron-withdrawing group, can also influence the electronic transitions.

The absorption spectra of quinoline (B57606) derivatives are known to be sensitive to the polarity of the solvent. mdpi.com For instance, in polar solvents, hydrogen bonding can affect the energy of n→π* transitions, often leading to a hypsochromic (blue) shift. The study of solvent effects on the UV-Vis spectrum of this compound can provide insights into the nature of the electronic transitions.

Quantitative Spectroscopic Analysis Methods

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds, based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. iajps.com

A quantitative method for this compound could be developed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λ_max). A calibration curve of absorbance versus concentration can then be constructed, which can be used to determine the concentration of the compound in unknown samples.

A more advanced approach, a tri-wavelength UV/Vis spectrophotometric method, has been successfully developed for the simultaneous determination of quinoline and 2-hydroxyquinoline. nih.gov This method utilizes measurements at three different wavelengths to minimize spectral interference from other components in the sample matrix. nih.gov A similar multi-wavelength approach could potentially be developed for the accurate quantification of this compound in complex mixtures.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) mass spectrometry, would be particularly informative. nih.gov HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecular ion and its fragments.

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve the loss of small, stable neutral molecules or radicals. Potential fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, the loss of carbon monoxide (CO), or the cleavage of the nitrile group. The fragmentation patterns of related heterocyclic compounds, such as 1,4-dihydropyridines, often show the loss of substituents as a primary fragmentation pathway. researchgate.net A detailed analysis of the fragmentation pattern would provide valuable structural information and confirm the connectivity of the atoms within the molecule.

The table below outlines the expected key ions in the mass spectrum of this compound.

Ionm/z (Expected)Description
[M]⁺184.0637Molecular Ion
[M - CH₃]⁺169.0402Loss of a methyl radical
[M - CO]⁺156.0688Loss of carbon monoxide
[M - HCN]⁺157.0578Loss of hydrogen cyanide

Application of Spectroscopic Methods in Reaction Monitoring and Product Analysis

The synthesis and purification of this compound can be meticulously monitored in real-time through the application of various spectroscopic techniques. These methods offer a non-invasive window into the reaction vessel, providing continuous data on the concentration of reactants, intermediates, and the final product. This approach, often referred to as Process Analytical Technology (PAT), is crucial for understanding reaction kinetics, identifying potential side-products, and determining the optimal endpoint of the reaction, thereby ensuring process efficiency and product quality. acs.orgresearchgate.net

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for in-situ reaction monitoring. researchgate.netrsc.org For the synthesis of an isoquinoline derivative like this compound, specific vibrational modes corresponding to key functional groups can be tracked. For instance, in a potential synthesis from a starting material like 2-alkynylbenzaldoxime, the disappearance of the oxime O-H and C≡C-H stretching bands and the appearance of the characteristic nitrile (C≡N) stretch (typically around 2200-2260 cm⁻¹) and the isoquinoline ring vibrations in the FTIR or Raman spectrum would signify the progression of the reaction. thieme-connect.de

Online spectroscopy combined with fiber-optic probes allows for the direct collection of spectra from the reaction mixture without the need for manual sampling, which can be disruptive and may not be representative of the bulk mixture. acs.orgrsc.org This provides a dynamic profile of the reaction, as illustrated in the hypothetical data below, which tracks the change in absorbance of key spectral peaks over time.

Hypothetical Reaction Monitoring Data:

Reaction Time (minutes)Reactant Peak Absorbance (a.u.)Intermediate Peak Absorbance (a.u.)This compound Peak Absorbance (a.u.)
01.200.000.00
300.850.250.15
600.400.400.50
900.100.200.85
1200.010.050.98

Upon completion, offline analysis using high-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is employed to confirm the precise structure and purity of the isolated this compound. thieme-connect.de ¹H and ¹³C NMR spectra provide definitive information on the arrangement of atoms, while HRMS confirms the elemental composition.

Multivariate Spectroscopic Data Analysis

The large datasets generated from online spectroscopic monitoring, where spectra are recorded every few seconds or minutes, necessitate the use of multivariate data analysis for meaningful interpretation. acs.orgsigmaaldrich.com These chemometric methods can deconstruct complex spectral data to extract information about the underlying chemical changes. researchgate.net Instead of tracking a single peak, these techniques analyze the entire spectral region, making them more robust and less susceptible to noise or baseline drift.

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique used to reduce the dimensionality of large datasets, such as those obtained from spectroscopic reaction monitoring. rsc.orgresearchgate.net When applied to a series of spectra taken over the course of a reaction, PCA decomposes the data into a set of "principal components" (PCs). Each PC is a linear combination of the original variables (e.g., absorbance at each wavenumber) and accounts for a certain amount of the total variance in the data. libretexts.org

Typically, the first few PCs capture the most significant variations in the data, which correspond to the chemical changes occurring during the reaction (i.e., the "signal"), while later PCs often represent random noise. libretexts.orgrsc.org

Scores Plot: A plot of the scores of the first principal component (PC1) against the second (PC2) can reveal the trajectory of the reaction. Different clusters of points on the plot can correspond to the starting material, intermediates, and the final product. The progression of the reaction is visualized as a path moving from the reactant cluster to the product cluster. libretexts.org

Loadings Plot: The loadings for each PC show which original variables (wavenumbers) are most influential for that component. Peaks in the loadings plot correspond to the spectral features of the chemical species that are changing, helping to identify the unique spectral signatures of reactants, intermediates, and products. rsc.org

For the synthesis of this compound, PCA could distinguish the spectral signature of the starting materials from the product, and potentially identify the transient signature of an isoquinoline N-oxide intermediate. thieme-connect.de By analyzing the scores and loadings, a comprehensive model of the reaction kinetics can be built. acs.org

Illustrative PCA Results for Reaction Monitoring:

Principal ComponentProportion of Variance ExplainedCumulative ProportionInterpretation
PC185.2%85.2%Corresponds to the conversion of reactant to product
PC29.5%94.7%Corresponds to the formation and decay of an intermediate
PC31.8%96.5%Systematic noise (e.g., temperature fluctuation)
PC40.9%97.4%Random noise

Raw spectroscopic data is often affected by physical and instrumental variations that are not related to the chemical composition of the sample. These can include baseline shifts, noise, and variations in path length or particle size, which can obscure the underlying chemical information. researchgate.net Therefore, pre-processing the spectral data is a critical step before applying multivariate analysis like PCA. numberanalytics.com

Common pre-processing techniques include:

Multiplicative Scatter Correction (MSC): This method is used to correct for light scattering effects, which are common in near-infrared (NIR) and Raman spectroscopy. researchgate.net MSC linearizes the data by correcting each spectrum for additive (baseline) and multiplicative (scaling) effects relative to a reference spectrum, which is often the mean spectrum of the dataset. researchgate.net This ensures that variations in the corrected spectra are more directly related to chemical concentration changes.

Standard Normal Variate (SNV): SNV is another technique used to reduce scatter effects. researchgate.netresearchgate.net It normalizes each spectrum individually by subtracting its own mean and dividing by its own standard deviation. This process scales each spectrum to have a mean of zero and a standard deviation of one, effectively removing baseline shifts and scaling differences between spectra. researchgate.net

Other Techniques: Additional methods such as smoothing (e.g., Savitzky-Golay) to reduce high-frequency noise and baseline correction (e.g., polynomial fitting) to remove background drift are also frequently employed to enhance the quality of the spectral data before analysis. numberanalytics.comnumberanalytics.com The choice of pre-processing technique or combination of techniques depends on the specific spectroscopic method used and the nature of the sample. researchgate.net

Crystallographic Investigations and Solid State Analysis

Powder X-ray Diffraction (PXRD) Analysis

Rietveld Refinement for Structural Determination from Powder Data

While single-crystal X-ray diffraction is the gold standard for structural elucidation, obtaining single crystals of sufficient quality is not always feasible. In such cases, X-ray powder diffraction (XRPD) offers a valuable alternative. The Rietveld refinement method is a powerful analytical technique for extracting detailed structural information from a powder diffraction pattern. nih.govnih.gov This method involves fitting a calculated diffraction profile to the entire experimental pattern, allowing for the refinement of crystallographic parameters such as lattice parameters, atomic positions, and site occupancies. nih.govnih.gov

For 8-Methoxyisoquinoline-1-carbonitrile, if a polycrystalline sample is obtained, Rietveld refinement could be employed to determine its crystal system, space group, and the precise arrangement of the methoxy (B1213986), isoquinoline (B145761), and carbonitrile moieties within the unit cell. The process begins with an initial structural model, which could be derived from computational modeling or from the known structures of similar isoquinoline derivatives. The refinement process iteratively adjusts the structural parameters to minimize the difference between the calculated and observed diffraction patterns. The quality of the fit is typically assessed by statistical indicators such as the R-wp (weighted-profile R-factor) and χ² (goodness-of-fit).

Hypothetical Rietveld Refinement Parameters for this compound:

ParameterDescriptionHypothetical Value
Crystal SystemThe basic crystal symmetry.Orthorhombic
Space GroupThe set of symmetry operations.P2₁2₁2₁
a (Å)Lattice parameter.8.50
b (Å)Lattice parameter.12.70
c (Å)Lattice parameter.17.60
α, β, γ (°)Lattice angles.90
Volume (ų)Unit cell volume.1898.2
R-wp (%)Weighted-profile R-factor.< 10
χ²Goodness-of-fit.< 2

This table represents a hypothetical scenario and is not based on experimental data for this compound.

Advanced Crystallographic Techniques

To gain a more comprehensive understanding of the solid-state structure, advanced crystallographic techniques can be employed.

Neutron Diffraction Studies

Neutron diffraction is a powerful technique that complements X-ray diffraction. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This fundamental difference makes neutron diffraction particularly sensitive to the positions of light atoms, especially hydrogen. bldpharm.comrsc.org

In the context of this compound, neutron diffraction would be invaluable for accurately determining the positions of the hydrogen atoms in the methyl group of the methoxy substituent and on the isoquinoline ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can play a significant role in the packing of molecules in the crystal lattice. bldpharm.com A neutron diffraction study would provide more precise bond lengths and angles involving hydrogen atoms than can be obtained from X-ray diffraction alone.

Combined X-ray Fluorescence and X-ray Diffraction (XRD-XRF) Analysis

A combined XRD-XRF analysis provides both structural and elemental information from the same sample. rsc.org X-ray diffraction (XRD) reveals the crystallographic structure, identifying the phases present in a material. Simultaneously, X-ray fluorescence (XRF) provides a quantitative analysis of the elemental composition of the sample.

For a pure sample of this compound, XRF would confirm the expected elemental composition of carbon, hydrogen, nitrogen, and oxygen. The real power of this combined technique lies in its ability to detect and quantify any impurities or co-crystallized species. For instance, if the synthesis of this compound involved a metallic catalyst, XRF could detect trace amounts of the metal in the final product. The XRD data would simultaneously confirm the crystal structure of the primary compound. This integrated approach ensures a more complete characterization of the material.

Hypothetical Combined XRD-XRF Data for this compound:

TechniqueInformation ProvidedHypothetical Finding
XRDCrystal structure, phase purity.Single phase with orthorhombic structure.
XRFElemental composition.C, H, N, O in expected ratios. No metallic impurities detected.

This table represents a hypothetical scenario and is not based on experimental data for this compound.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics to model molecular systems. These methods can predict optimized geometries, vibrational frequencies, and electronic properties with high accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. DFT calculations are frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For a molecule like 8-Methoxyisoquinoline-1-carbonitrile, DFT would be employed to predict bond lengths, bond angles, and dihedral angles of its ground state.

The accuracy of a DFT calculation is determined by the choice of the functional and the basis set, which together define the level of theory. A commonly employed and well-validated level of theory for organic molecules is B3LYP/6-311++G(d,p). researchgate.netnih.govexplorationpub.com

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation, offering robust performance for a wide range of chemical systems. explorationpub.com

6-311++G(d,p) is a Pople-style basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. q-chem.com In this notation:

6-311G indicates a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three separate functions, allowing for greater flexibility in describing electron distribution.

The ++ symbols indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs or anions, where electron density is farther from the nucleus.

(d,p) signifies the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the description of non-spherical distortion of atomic orbitals upon molecule formation, which is essential for an accurate representation of chemical bonding. epstem.net

Ab initio (Latin for "from the beginning") methods are calculations derived directly from theoretical principles without the inclusion of experimental data. For highly accurate thermochemical data, such as enthalpies of formation and reaction energies, composite methods like the Complete Basis Set-QB3 (CBS-QB3) are often used. furman.edu These multi-step procedures systematically extrapolate to the complete basis set limit and include high-level electron correlation corrections and empirical adjustments to achieve chemical accuracy, often within 1 kcal/mol of experimental values. nih.gov While computationally intensive, the CBS-QB3 method is a reliable choice for obtaining benchmark energetic data for molecules like this compound. furman.edu

For calculations involving periodic systems, such as molecular crystals, a different approach to basis sets and electron description is common.

Plane-wave basis sets are sets of periodic functions (sine and cosine waves) that are particularly efficient for describing the electronic structure of crystalline solids. q-chem.comcam.ac.uknumberanalytics.com The size of this basis set is controlled by a single parameter, the kinetic energy cutoff. cam.ac.uk

Projector-Augmented Wave (PAW) potentials are used in conjunction with plane-wave basis sets. arxiv.org This method accurately describes the behavior of valence electrons while replacing the computationally demanding core electrons and their rapidly oscillating wavefunctions near the nucleus with a smooth pseudopotential. arxiv.orgaps.org This approach provides a highly efficient yet accurate all-electron description, making it a standard for solid-state DFT calculations.

MethodPrimary ApplicationDescription
DFT (B3LYP/6-311++G(d,p))Geometry Optimization & Electronic PropertiesA hybrid DFT functional with a flexible triple-zeta basis set including diffuse and polarization functions, suitable for organic molecules. nih.govexplorationpub.com
CBS-QB3High-Accuracy ThermochemistryA composite ab initio method that extrapolates to the complete basis set limit to provide precise energies (e.g., enthalpy of formation). furman.edunih.gov
PAW Potentials & Plane-WavesSolid-State / Periodic SystemsA method combining plane-wave basis sets with potentials that accurately model core electrons, ideal for crystalline structures. numberanalytics.comarxiv.org

Prediction of Molecular Properties

Computational methods excel at predicting a variety of molecular properties that govern the chemical behavior of a compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy is related to the molecule's nucleophilicity and ionization potential. youtube.compku.edu.cn

The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy is linked to the molecule's electrophilicity and electron affinity. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.

For this compound, the HOMO is expected to be distributed across the electron-rich aromatic isoquinoline (B145761) ring system, with significant contributions from the electron-donating methoxy (B1213986) group. Conversely, the LUMO is anticipated to be localized primarily on the electron-withdrawing carbonitrile group and the pyridine (B92270) moiety of the isoquinoline core, which are the most electrophilic sites.

Molecular OrbitalEnergy (Illustrative)Description and Significance
HOMO~ -6.5 eVHighest Occupied Molecular Orbital. Associated with nucleophilicity; likely localized on the isoquinoline ring and methoxy group.
LUMO~ -1.5 eVLowest Unoccupied Molecular Orbital. Associated with electrophilicity; likely localized on the carbonitrile and pyridine parts of the molecule.
HOMO-LUMO Gap~ 5.0 eVEnergy difference between HOMO and LUMO. A larger gap indicates higher kinetic stability and lower chemical reactivity.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency analysis, often performed using methods like Density Functional Theory (DFT), can predict the infrared and Raman spectra of a molecule. nih.govresearchgate.netnih.gov These calculations identify the characteristic vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of its atoms. For a molecule like this compound, one would expect to see characteristic frequencies for the C-O stretching of the methoxy group, the C≡N stretching of the nitrile group, and various vibrations associated with the isoquinoline ring system.

A hypothetical table of selected calculated vibrational frequencies for this compound, based on typical ranges for similar functional groups, is presented below.

Vibrational ModeFunctional GroupHypothetical Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Isoquinoline Ring3100-3000
C-H Stretch (Methoxy)-OCH₃2950-2850
C≡N StretchNitrile2260-2240
C=C/C=N StretchIsoquinoline Ring1650-1450
C-O StretchMethoxy1275-1200

This table is illustrative and not based on specific published data for this compound.

Correlation with experimental spectra, when available, is crucial for validating the computational model and ensuring its accuracy. nih.govnih.gov

Nuclear Magnetic Resonance Chemical Shift Predictions (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. ubc.ca This method provides valuable information for structure elucidation by correlating calculated chemical shifts with experimental NMR data. For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule.

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (Nitrile-bearing)~118
C3~145
C4~125
C5~128
C6~120
C7~130
C8 (Methoxy-bearing)~155
C9~110
C10~140
Methoxy Carbon~56
Nitrile Carbon~117

This table is illustrative and not based on specific published data for this compound.

The accuracy of these predictions depends on the level of theory and basis set used in the calculations. ubc.ca

Adiabatic Ionization Energies and Electron Affinities

Adiabatic ionization energy (AIE) is the energy required to remove an electron from a molecule in its ground state to form a cation, also in its ground state. Conversely, adiabatic electron affinity (AEA) is the energy released when an electron is added to a neutral molecule to form an anion, with both species in their ground states. kit.edu These properties are fundamental indicators of a molecule's electronic stability and its ability to participate in redox reactions.

Computational methods can provide reliable estimates of AIE and AEA. researchgate.netkit.edu For this compound, these values would be influenced by the electron-donating methoxy group and the electron-withdrawing nitrile group.

PropertyPredicted Value (eV)
Adiabatic Ionization Energy (AIE)~8.0 - 9.0
Adiabatic Electron Affinity (AEA)~0.5 - 1.5

This table presents a hypothetical range based on general principles and is not derived from specific calculations on this compound.

Theoretical Reaction Mechanism Studies

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, providing insights into the energetics and pathways that are often difficult to probe experimentally.

Energetics of Reaction Pathways

By calculating the energies of reactants, products, intermediates, and transition states, computational methods can map out the energy profile of a reaction. nih.gov This allows for the determination of reaction enthalpies and activation energies, which are key to understanding reaction feasibility and kinetics. For this compound, one could theoretically study reactions such as nucleophilic substitution at the nitrile group or electrophilic aromatic substitution on the isoquinoline ring.

Transition State Analysis

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. mcmaster.calibretexts.org Locating and characterizing the geometry and vibrational frequencies of a transition state is a cornerstone of mechanistic studies. mcmaster.calibretexts.org For a hypothetical reaction involving this compound, transition state analysis would reveal the precise atomic arrangement at the point of highest energy, providing a detailed picture of the bond-breaking and bond-forming processes.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. nih.govq-chem.com This is particularly relevant for molecules with rotatable bonds. In this compound, rotation around the C8-O bond of the methoxy group would lead to different conformers. A potential energy surface (PES) scan can be performed computationally to explore the energy changes associated with this rotation, identifying the most stable conformer(s). nih.govq-chem.comuni-muenchen.dereadthedocs.io The PES provides a landscape of the molecule's potential energy as a function of its geometry, revealing the low-energy valleys corresponding to stable conformers and the hills representing the energy barriers between them. nih.govq-chem.comuni-muenchen.dereadthedocs.io

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a compound, such as this compound, offering insights into its structural flexibility and interactions with its environment. nih.govnih.gov

The conformational flexibility of this compound is a key determinant of its ability to interact with biological targets. The primary source of flexibility in the molecule arises from the rotation around the single bond connecting the methoxy group to the isoquinoline ring. MD simulations can map the potential energy surface associated with the rotation of this C-O bond, identifying low-energy, stable conformations and the energy barriers between them.

The dynamic behavior of the isoquinoline ring system itself, while largely rigid, can also be studied. Simulations can reveal subtle ring puckering or out-of-plane vibrations that may influence its stacking interactions with aromatic residues in a protein binding pocket. Understanding the range of accessible conformations is crucial, as a molecule's bioactive conformation—the shape it adopts when bound to a receptor—may differ from its lowest-energy state in solution. nih.gov An important entropic contribution to binding can come from the greater flexibility of a protein-ligand complex compared to the unbound state. nih.gov

Table 1: Hypothetical Dihedral Angle Analysis for this compound This table illustrates the type of data that could be generated from an MD simulation to analyze the conformational preferences of the methoxy group.

Dihedral Angle (C7-C8-O-CH3)Relative Population (%) in SimulationPotential Energy (kcal/mol)Description
~0°65%0.0Most stable conformer; methyl group is pseudo-coplanar with the isoquinoline ring, pointing away from the nitrogen atom.
~180°30%1.2Secondary stable conformer; methyl group is pseudo-coplanar, pointing towards the nitrogen atom, resulting in minor steric strain.
~90° / ~270°5%4.5Transition state; methyl group is perpendicular to the ring, representing a high-energy rotational barrier.

The surrounding solvent environment significantly impacts a molecule's structure and reactivity. MD simulations can explicitly model the interactions between this compound and water molecules (or other solvents) to understand these effects. The polarity and hydrogen-bonding capabilities of the solvent can influence the conformational equilibrium of the methoxy group and the electrostatic potential around the nitrile and nitrogen atoms. rsc.org

For instance, in a polar protic solvent like water, solvent molecules can form a hydration shell around the polar functionalities of the compound. This solvation can stabilize certain conformations and affect the accessibility of the nitrile group for potential interactions with a receptor. Understanding these solvent effects is critical for bridging the gap between theoretical calculations and experimental reality in an aqueous biological medium. rsc.org

In Silico Approaches to Molecular Design and Synthesis

Computational tools are increasingly used not only to analyze molecules but also to design new ones and predict their synthetic pathways, accelerating the discovery process.

Modern computational platforms can assist in planning chemical syntheses. Forward-synthesis algorithms can predict the products of reactions, while retrosynthesis programs work backward from a target molecule to identify potential starting materials and reaction pathways. Some advanced platforms include modules for predicting degradation pathways, which can be valuable for understanding a compound's stability and metabolism. icm.edu.pl

For a molecule like this compound, a computational synthesis design tool could analyze its structure and propose synthetic routes. Research on related compounds, such as 6-methoxyquinoline-4-carbonitrile, has been part of computational studies aimed at the controlled degradation and revalorization of chemical feedstocks, demonstrating the power of these algorithms to handle complex heterocyclic structures. icm.edu.pl Such programs use vast databases of chemical reactions to map out plausible synthetic or degradative networks. icm.edu.pl

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological activities. biointerfaceresearch.com

To build a QSAR model for derivatives of this compound, the following steps would be taken:

Data Collection : A dataset of isoquinoline analogs with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is compiled. nih.gov

Descriptor Calculation : For each molecule, a wide range of "molecular descriptors" are calculated. These are numerical values that represent different aspects of the molecule's topology, geometry, and electronic properties. nih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that links the descriptors to the biological activity. conicet.gov.ar

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. conicet.gov.ar

Once validated, the QSAR model can be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates.

Table 2: Key Molecular Descriptors for QSAR Modeling of this compound Analogs This table provides examples of descriptors that would be calculated to build a QSAR model.

Descriptor ClassExample DescriptorPotential Influence on Activity
ElectronicDipole MomentRelates to polar interactions with the receptor.
TopologicalTopological Polar Surface Area (TPSA)Predicts membrane permeability and drug transport.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Indicates the hydrophobicity and solubility of the compound.
3D/StericMolecular VolumeRelates to how well the molecule fits into the binding site.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for visualizing how a ligand like this compound might fit into the active site of a biological target and for estimating the strength of the interaction. nih.gov

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to evaluate thousands of possible binding poses. The output is a ranked list of poses, with the top-ranked pose representing the most likely binding mode. The scoring function provides an estimate of the binding affinity, typically in kcal/mol. jbcpm.com

Docking studies can reveal specific ligand-receptor interactions, such as:

Hydrogen Bonds : Formed between hydrogen bond donors and acceptors (e.g., between the isoquinoline nitrogen and a protein residue like Aspartic Acid).

Hydrophobic Interactions : Occur between nonpolar regions of the ligand and receptor.

Pi-Stacking : Aromatic rings, like the isoquinoline system, can stack with aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan. nih.gov

These studies provide critical insights that can guide the modification of the ligand to improve its binding affinity and selectivity for the target protein. researchgate.net

Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target This table presents a hypothetical docking scenario to demonstrate the type of detailed interaction data generated.

ParameterValue/Description
Target ProteinHypothetical Serine/Threonine Kinase (e.g., a member of the MAPK family)
Binding Affinity (kcal/mol)-8.2
Hydrogen Bond InteractionsIsoquinoline Nitrogen --- Backbone NH of Valine (distance: 2.9 Å)
Pi-Stacking InteractionsIsoquinoline Ring --- Side Chain of Phenylalanine (T-shaped stacking, distance: 4.5 Å)
Hydrophobic InteractionsMethoxy Group --- Leucine, Isoleucine residues in a hydrophobic pocket
Other InteractionsNitrile Group --- Polar contact with the side chain of a Glutamine residue

Advanced Theoretical Concepts in Relation to this compound

Strong-Field Atomic and Molecular Physics

Strong-field atomic and molecular physics investigates the behavior of atoms and molecules when subjected to intense electromagnetic fields, such as those produced by high-power lasers. These fields are comparable to or even exceed the strength of the internal electric fields that bind electrons to atomic nuclei. Under such extreme conditions, the conventional perturbative description of light-matter interaction breaks down, leading to highly nonlinear phenomena like above-threshold ionization (ATI), high-harmonic generation (HHG), and non-sequential multiple ionization.

For a molecule like this compound, strong-field studies could provide profound insights into its electronic structure and dynamics. The ionization potential of the molecule and the symmetry of its molecular orbitals would govern its response to an intense laser field. Theoretical models such as the Ammosov-Delone-Krainov (ADK) theory for tunneling ionization and the three-step model for HHG could be employed to predict and interpret experimental outcomes. Computational approaches, including time-dependent density functional theory (TDDFT), would be essential for simulating the complex electron dynamics in real-time. While studies on the strong-field ionization of the parent isoquinoline molecule exist, providing a foundational understanding, specific research on the 8-methoxy and 1-carbonitrile substituted derivative would be necessary to elucidate the influence of these functional groups on the ionization process and subsequent dynamics.

Femtosecond Chemistry and Attosecond Physics

Femtochemistry, the study of chemical reactions on the timescale of femtoseconds (10⁻¹⁵ s), allows for the real-time observation of atomic motions during chemical transformations. Using ultrashort laser pulses, it is possible to initiate a reaction and then probe the transient states as the reaction proceeds, effectively creating a "molecular movie." Attosecond physics pushes this temporal resolution even further, into the realm of attoseconds (10⁻¹⁸ s), enabling the tracking of electron motion itself.

In the context of this compound, femtosecond pump-probe spectroscopy could be utilized to study its excited-state dynamics, such as internal conversion and intersystem crossing. The methoxy and carbonitrile groups would be expected to significantly influence the potential energy surfaces of the excited states and thus the pathways and timescales of relaxation processes. Attosecond science would offer the tantalizing possibility of observing electron rearrangement following photoionization or photoexcitation, providing a detailed picture of charge migration across the isoquinoline backbone and the influence of the substituent groups on this ultrafast process.

Photophysics of Electron Transfer Systems

Electron transfer is a fundamental process in a vast array of chemical and biological systems. The photophysics of electron transfer systems examines how light absorption can induce the transfer of an electron from a donor moiety to an acceptor moiety within a molecule or between molecules. Key parameters governing this process include the driving force (Gibbs free energy change), the reorganization energy, and the electronic coupling between the donor and acceptor.

The structure of this compound, with the electron-donating methoxy group and the electron-withdrawing carbonitrile group attached to the isoquinoline core, suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. Theoretical calculations could be employed to characterize the nature of its excited states and to determine if an ICT state is energetically accessible. Computational methods can quantify the extent of charge separation in the excited state and predict the kinetics of charge transfer and charge recombination processes. While research has been conducted on electron transfer in other substituted isoquinolines, such as 5-nitroisoquinolines, a dedicated study on the 8-methoxy-1-carbonitrile derivative is needed to understand its specific photophysical properties.

Symmetry Principles in Molecular Chemistry

Symmetry is a cornerstone concept in chemistry, providing a powerful framework for understanding molecular properties and predicting the outcomes of chemical reactions. Group theory, the mathematical language of symmetry, allows for the classification of molecules based on their symmetry elements and the characterization of their molecular orbitals and vibrational modes.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Reactions at the Carbonitrile Moiety

The carbonitrile (or cyanide) group is a versatile functional group that can undergo various nucleophilic addition reactions.

The reaction of nitriles with organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, is a well-established method for the synthesis of ketones. saskoer.cachadsprep.com The mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbon atom of the nitrile. libretexts.org This initial addition forms an imine anion, which is then hydrolyzed in a subsequent aqueous workup step to yield the corresponding ketone. libretexts.org

Specifically, the addition of a Grignard reagent to a nitrile first produces an imine salt. libretexts.org This intermediate is then protonated to form an imine, which is further protonated to an iminium ion. Nucleophilic attack by water, followed by the elimination of ammonia (B1221849), results in a protonated ketone that is then deprotonated to give the final ketone product. libretexts.org It is important to note that while Grignard reagents typically add to the carbonyl carbon, Gilman reagents (organocuprates) are known to perform conjugate or 1,4-additions to α,β-unsaturated ketones. masterorganicchemistry.com

Table 1: Reaction of Nitriles with Organometallic Reagents This table is for illustrative purposes and shows generalized reactions.

ReactantReagentProductReaction Type
R-C≡N1. R'-MgX 2. H₃O⁺R-C(=O)-R'Nucleophilic Addition followed by Hydrolysis
R-C≡N1. R'-Li 2. H₃O⁺R-C(=O)-R'Nucleophilic Addition followed by Hydrolysis

The hydrolysis of nitriles is a fundamental reaction that can lead to either amides or carboxylic acids, depending on the reaction conditions. youtube.com The process can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid. libretexts.orgchemguide.co.uk The reaction proceeds through the protonation of the nitrogen atom, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. chemistrysteps.com This leads to the formation of an imidic acid, a tautomer of an amide, which then rearranges to the more stable amide. chemistrysteps.com Continued heating in the presence of acid will further hydrolyze the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comchemguide.co.uk

Alkaline-Catalyzed Hydrolysis: When a nitrile is heated with an aqueous alkali solution, such as sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the carbon of the nitrile group. chemistrysteps.comchemguide.co.uk This initially forms an intermediate that, after proton transfer, yields an amide. chemistrysteps.com Similar to the acidic pathway, the amide can be further hydrolyzed under the basic conditions to a carboxylate salt and ammonia. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.orgchemguide.co.uk The conversion of nitriles to carboxylic acids can also be achieved through chemoenzymatic processes. nih.gov

Table 2: Hydrolysis of Nitriles This table outlines the general products of nitrile hydrolysis under different conditions.

Starting MaterialConditionsIntermediate ProductFinal Product
R-C≡NDilute Acid (e.g., HCl), HeatR-CONH₂ (Amide)R-COOH (Carboxylic Acid)
R-C≡NAqueous Base (e.g., NaOH), HeatR-CONH₂ (Amide)R-COO⁻Na⁺ (Carboxylate Salt)

Nitriles can be reduced to primary amines using various reducing agents. wikipedia.org A common and effective method involves the use of lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an aqueous workup. libretexts.orgchemguide.co.uk This reaction proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org

Catalytic hydrogenation is another widely used method for the reduction of nitriles. wikipedia.org This process typically involves hydrogen gas and a metal catalyst such as palladium, platinum, or Raney nickel. wikipedia.orgchemguide.co.uk The reaction is generally carried out at elevated temperature and pressure. chemguide.co.uk Depending on the specific catalyst and reaction conditions, the intermediate imine can sometimes react with the amine product, leading to the formation of secondary or tertiary amines as byproducts. wikipedia.org

Table 3: Common Reagents for Nitrile Reduction to Primary Amines This table summarizes key reducing agents and their general application.

ReagentTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)1. Diethyl ether 2. Aqueous workupR-CH₂NH₂
H₂ / Metal Catalyst (Pd, Pt, Ni)Elevated temperature and pressureR-CH₂NH₂
Diisobutylaluminium hydride (DIBAL-H)-78 °C to room temperature, followed by aqueous workupR-CHO (Aldehyde)

Reactions Involving the Isoquinoline (B145761) Nitrogen and Ring System

The isoquinoline ring system is aromatic and can undergo substitution reactions. The presence of the methoxy (B1213986) group (an electron-donating group) and the carbonitrile group (an electron-withdrawing group) influences the reactivity and regioselectivity of these substitutions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. masterorganicchemistry.com The reaction involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The rate and position of this substitution are heavily influenced by the substituents already present on the ring. lkouniv.ac.in

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike typical SN2 reactions, the SNAr mechanism proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the intermediate. masterorganicchemistry.com

The isoquinoline ring is inherently electron-deficient, especially at the C-1 position, making it susceptible to nucleophilic attack. The carbonitrile group at C-1 further enhances this electrophilicity. While the methoxy group at C-8 is electron-donating, a nucleophilic attack could potentially displace a suitable leaving group at another position on the ring, particularly if the ring is further activated.

Another type of nucleophilic substitution is the vicarious nucleophilic substitution (VNS), where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring. wikipedia.orgorganic-chemistry.org This reaction requires a carbanion that also bears a leaving group. organic-chemistry.org

The SN1 mechanism is generally unfavorable on aromatic rings as it would require the formation of a highly unstable aryl cation. wikipedia.org

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic frameworks. libretexts.orguc.pt In the context of 8-methoxyisoquinoline-1-carbonitrile, the isoquinoline core can potentially participate as either the diene or dienophile component in Diels-Alder reactions, or react with 1,3-dipoles in [3+2] cycloaddition reactions.

While specific studies on the cycloaddition reactions of this compound are not extensively documented, the reactivity can be inferred from the behavior of related isoquinoline and quinoline (B57606) systems. The electron-donating nature of the 8-methoxy group and the electron-withdrawing nature of the 1-carbonitrile group significantly influence the electronic properties of the heterocyclic system, thereby dictating its reactivity in cycloaddition reactions.

Table 1: Potential Cycloaddition Reactions of Isoquinoline Systems

Reaction TypeRole of IsoquinolineReactant TypeExpected Product
Diels-Alder ([4+2])DieneElectron-deficient alkyne/alkeneFused polycyclic system
Diels-Alder ([4+2])DienophileElectron-rich dieneFused polycyclic system
1,3-Dipolar CycloadditionDipolarophileAzomethine ylides, NitronesFused heterocyclic system

The presence of both electron-donating and electron-withdrawing groups on the isoquinoline ring of this compound suggests a complex reactivity profile. The specific outcome of a cycloaddition reaction would depend on the nature of the reacting partner and the reaction conditions. For instance, in a polar reaction, the electron distribution would favor a specific regiochemistry. mdpi.com

Reactivity of the Methoxy Group

Demethylation Reactions

The methoxy group at the C8 position is a key functional handle that can be modified, most commonly through demethylation to the corresponding 8-hydroxyisoquinoline-1-carbonitrile. This transformation is typically achieved using strong Lewis acids or proton acids.

Boron Tribromide (BBr₃): BBr₃ is a widely used reagent for the cleavage of aryl methyl ethers. nih.govcommonorganicchemistry.com The reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov While effective, the reaction conditions, such as temperature and stoichiometry, need to be carefully controlled, as unexpected side reactions can occur. For instance, in some methoxy-substituted N-phenethylimides, BBr₃ has been observed to induce cyclization rather than demethylation. nih.gov

Hydrobromic Acid (HBr): Concentrated hydrobromic acid is another common reagent for demethylating phenolic methyl ethers. researchgate.net This method often requires elevated temperatures and may have lower functional group tolerance compared to BBr₃. researchgate.net

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

ReagentTypical ConditionsAdvantagesDisadvantages
Boron Tribromide (BBr₃)CH₂Cl₂, low temperatureHigh efficiency, mild conditionsCan exhibit unexpected reactivity
Hydrobromic Acid (HBr)RefluxReadily availableHarsh conditions, lower functional group tolerance

Influence on Ring Reactivity

The 8-methoxy group, being an electron-donating group, has a significant influence on the reactivity of the isoquinoline ring, particularly in electrophilic substitution reactions. amerigoscientific.com It activates the benzene (B151609) portion of the isoquinoline nucleus, directing incoming electrophiles primarily to the ortho and para positions. In the case of 8-methoxyisoquinoline (B155747), electrophilic attack is expected to be directed towards the C5 and C7 positions.

Conversely, the pyridine (B92270) ring of the isoquinoline system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The 1-carbonitrile group further deactivates the pyridine ring. Therefore, electrophilic substitution on this compound is predicted to occur on the benzene ring.

Stereochemical Aspects of Reactions

The core structure of this compound is achiral. However, reactions involving this molecule can lead to the formation of chiral centers, making stereochemical considerations important.

Retention and Inversion of Configuration

Reactions that introduce a new chiral center can proceed with either retention or inversion of configuration, or a mixture of both. The stereochemical outcome is highly dependent on the reaction mechanism. For instance, an Sₙ2 reaction typically proceeds with inversion of configuration, whereas an Sₙ1 reaction can lead to a mixture of retention and inversion products. masterorganicchemistry.com

While direct examples involving this compound are scarce, studies on related atropisomeric isoquinoline derivatives have shown that stereoselective cross-coupling reactions can be achieved with high enantiomeric purity. acs.org The stability of the resulting stereoisomers is a crucial factor, as racemization can occur under certain conditions. acs.org

Racemization Phenomena

Racemization is the process by which an enantiomerically pure or enriched compound is converted into a racemic mixture. In the context of reactions involving isoquinoline derivatives, racemization can occur if a chiral center is transiently converted to a planar, achiral intermediate, or if there is a low rotational energy barrier in atropisomeric compounds. acs.org For instance, the racemization of chiral quinazolinones has been reported to occur in the presence of an alkali alkoxide. google.com

In the case of reactions involving this compound that generate a chiral product, the potential for racemization under the reaction or workup conditions should be considered to ensure the stereochemical integrity of the final product.

Regioselectivity and Chemoselectivity in Transformations

The reactivity of this compound is governed by the electronic interplay of the methoxy and cyano substituents on the isoquinoline framework. The electron-donating methoxy group at the C8 position enriches the benzene ring with electron density, while the electron-withdrawing cyano group at the C1 position, coupled with the inherent electron-withdrawing nature of the imine nitrogen, deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack. This electronic differentiation within the molecule is fundamental to understanding the regioselectivity and chemoselectivity of its transformations.

The isoquinoline nucleus itself presents multiple sites for potential reactions. thieme-connect.de In general, nucleophilic attacks on the isoquinoline ring are favored at the C1 position. However, in this compound, this position is already substituted. The presence of the methoxy group on the benzene portion and the cyano group on the pyridine portion introduces a significant electronic bias, directing the course of various chemical reactions.

A key area where regioselectivity has been investigated is in photochemical reactions. For instance, photochemical cyanation of methoxy-substituted isoquinolines has demonstrated distinct regiochemical outcomes. While isoquinoline itself undergoes cyanation at the C3 position in low yield, the introduction of a methoxy group on the benzene ring directs the cyanation to specific positions on that ring. clockss.org In the case of 7-methoxyisoquinoline (B1361142), photochemical cyanation yields 8-cyano-7-methoxyisoquinoline, indicating a preference for substitution at the position ortho to the methoxy group. clockss.org This suggests that for this compound, photochemical reactions could be directed towards the C7 position of the benzene ring.

The chemoselectivity of reactions involving this compound is also a critical consideration. The molecule possesses several functional groups and reactive sites: the cyano group, the methoxy group, the pyridine ring, and the benzene ring. Selective transformations can be achieved by carefully choosing reaction conditions. For example, the cyano group can potentially undergo hydrolysis, reduction, or be used in cycloaddition reactions. The methoxy group could be cleaved to reveal a hydroxyl group. The pyridine ring can be selectively reduced under certain conditions, while the benzene ring can be reduced under others. iust.ac.ir

For instance, selective reduction of the pyridine ring in isoquinolines can be achieved using reagents like sodium cyanoborohydride in an acidic medium, while reduction of the benzene ring is favored in strong acid via catalytic hydrogenation. iust.ac.ir This differential reactivity allows for the selective synthesis of tetrahydroisoquinoline derivatives.

The following table summarizes the observed regioselectivity in the photochemical cyanation of related methoxyisoquinolines, which provides insight into the potential reactivity of the 8-methoxyisoquinoline scaffold.

Starting MaterialReagents and ConditionsProductYield (%)Reference
7-MethoxyisoquinolineNaCN, H₂O, MeCN, hv8-Cyano-7-methoxyisoquinoline38 clockss.org
6-MethoxyisoquinolineNaCN, H₂O, MeCN, hv5-Cyano-6-methoxyisoquinoline12 clockss.org
IsoquinolineNaCN, H₂O, MeCN, hv3-Cyanoisoquinoline11 clockss.org

This data underscores the directing effect of the methoxy group in photochemical substitutions on the isoquinoline ring system. The preference for cyanation at the position ortho to the methoxy group in 7-methoxyisoquinoline is a strong indicator for predicting the regiochemical outcome of similar reactions on the 8-methoxy isomer.

Further research into the diverse reaction pathways of this compound will continue to elucidate the subtle factors that govern its regioselectivity and chemoselectivity, enabling its strategic application in the synthesis of more complex molecules.

Applications in Chemical Synthesis: Building Block Utility and Derivative Development

8-Methoxyisoquinoline-1-carbonitrile as a Key Synthetic Intermediate

This compound serves as a pivotal synthetic intermediate, a foundational molecule used to construct more elaborate chemical structures. The utility of this compound is centered on the reactivity of its nitrile (-CN) group at the 1-position and the electronic influence of the methoxy (B1213986) (-OCH₃) group at the 8-position. The nitrile group is particularly versatile and can be chemically transformed into a variety of other functional groups. For instance, it can be:

Hydrolyzed to form a carboxylic acid.

Reduced to yield a primary amine. rsc.org

Reacted with organometallic reagents to produce ketones.

These transformations allow chemists to introduce a wide range of functionalities at a key position on the heterocyclic ring. The related compound, isoquinoline-1-carbonitrile (B74398), is a known intermediate in various organic syntheses, underscoring the importance of the 1-carbonitrile group on the isoquinoline (B145761) scaffold. fishersci.cathermofisher.com The presence of the methoxy group on the benzene (B151609) portion of the molecule influences the electronic properties of the ring system, which can affect the reactivity and outcome of synthetic steps.

Synthesis of Complex Heterocyclic Systems Utilizing the Isoquinoline Scaffold

The rigid, aromatic isoquinoline core of this compound is an excellent platform for assembling complex, multi-ring heterocyclic systems. The nitrile group is a key player in cyclization reactions, where it can react with other functional groups to form new rings fused to the original isoquinoline framework. A prominent example of this strategy is the use of the parent compound, isoquinoline-1-carbonitrile, as a starting reagent in the synthesis of imidazo[5,1-a]isoquinolines. fishersci.cathermofisher.com This suggests a direct synthetic pathway where this compound could be used to create methoxy-substituted imidazo[5,1-a]isoquinolines.

Furthermore, the isoquinoline skeleton is a component of numerous advanced polycyclic structures. Methodologies have been developed for creating complex frameworks such as benzimidazo[2,1-a]isoquinolinones and indolo[2,1-a]isoquinolinones from isoquinoline precursors. nih.gov These synthetic strategies often rely on transition-metal-catalyzed cyclizations, which are fundamental to modern organic chemistry. bohrium.comresearchgate.net The versatility of the isoquinoline scaffold allows for its incorporation into a diverse array of medicinally and materially relevant polycyclic systems. nih.gov

Diversification Strategies for Isoquinoline-Based Libraries

In modern drug discovery and materials science, the creation of compound libraries—large collections of structurally related molecules—is a critical strategy for identifying new lead compounds. This compound is an ideal starting scaffold for generating diverse isoquinoline-based libraries. Its two distinct functional groups provide opportunities for a multitude of chemical modifications.

Strategies for creating such libraries often involve a core synthetic route followed by late-stage diversification. For example, a library of amides could be produced by first hydrolyzing the nitrile group of this compound to the corresponding carboxylic acid, and then coupling this product with a diverse panel of amines. Similarly, the methoxy group could be cleaved to a hydroxyl group, which could then be reacted with a variety of alkylating or acylating agents to create a library of ethers or esters. The ability to perform selective reactions on different parts of the molecule allows for the rapid assembly of numerous unique derivatives for screening purposes.

Development of Functionally Substituted Isoquinoline Derivatives

The development of functionally substituted derivatives from this compound allows for the precise tuning of its chemical and physical properties. Substituents can be introduced at multiple positions to influence factors like solubility, basicity, and interaction with biological targets.

Key functionalization points on this compound include:

The C1 Position: The nitrile group can be converted into other functionalities, such as amides, amines, or ketones, as previously mentioned.

The C8 Position: The methoxy group can be cleaved to reveal a nucleophilic hydroxyl group, enabling further reactions like etherification or esterification.

The Aromatic Ring: The benzene portion of the isoquinoline ring can undergo reactions such as electrophilic aromatic substitution. The existing methoxy group would act as a directing group, influencing the position of new substituents.

This multi-faceted reactivity allows chemists to systematically alter the molecule's structure and explore its structure-activity relationships in medicinal chemistry contexts or to tailor its properties for specific material applications. nih.gov

Role in Catalysis and Advanced Materials Chemistry

While primarily a synthetic intermediate, the structural features of this compound suggest potential applications in catalysis and materials chemistry. The nitrogen atom in the isoquinoline ring can act as a ligand, coordinating to metal centers to form catalysts. wikipedia.org For instance, isoquinoline derivatives have been incorporated into rhodium and iridium complexes for catalytic cyclization reactions and into platinum complexes used as anion receptors. bohrium.comwikipedia.org

In materials science, the extended aromatic system of the isoquinoline scaffold is a desirable feature for developing organic electronic materials. Isoquinoline-based polymers and copolymers have been investigated for use as conductive materials and optical sensors. nih.gov The ability to functionalize the core structure allows for the tuning of electronic and photophysical properties. The nitrile group, in particular, is a common substituent in molecules designed for applications in organic light-emitting diodes (OLEDs) and other advanced materials.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies for Isoquinoline (B145761) Carbonitriles

The synthesis of isoquinoline scaffolds has traditionally relied on classic reactions like the Pictet-Spengler and Bischler-Napieralski syntheses. nih.govnumberanalytics.com However, the future of synthesizing derivatives like 8-Methoxyisoquinoline-1-carbonitrile lies in the development of more sustainable, efficient, and versatile methods. Modern synthetic chemistry is moving towards environmentally friendly, mild, and straightforward protocols. nih.gov

Recent advancements have focused on transition-metal-catalyzed reactions, organocatalytic methods, and even catalyst-free approaches to construct the isoquinoline core. nih.govorganic-chemistry.org For instance, rhodium(III)-catalyzed C-H bond activation and annulation of aryl ketones with internal alkynes provides a rapid pathway to multisubstituted isoquinolines. organic-chemistry.org Another innovative approach involves the nitrogen atom insertion into indenes, presenting a novel strategy for accessing isoquinoline structures. rsc.org The development of one-pot, multi-component reactions is also a significant trend, allowing for the assembly of complex isoquinolines from simple precursors in a single operation, which is both time and resource-efficient. organic-chemistry.orgnih.gov

Future research will likely focus on expanding the substrate scope of these modern reactions to accommodate a wider range of functional groups, which is crucial for creating a diverse library of this compound analogs. A key challenge is to develop stereoselective syntheses, particularly for creating chiral isoquinoline alkaloids which are prevalent in nature. nih.gov The use of mechanochemistry, which employs mechanical force to induce chemical reactions, is an emerging sustainable technique that could reduce or eliminate the need for solvents, aligning with the principles of green chemistry. rsc.org

Table 1: Comparison of Traditional and Modern Synthetic Routes for Isoquinolines

FeatureTraditional Methods (e.g., Pictet-Spengler)Modern Methods (e.g., C-H Activation, Organocatalysis)
Reaction Conditions Often require harsh conditions (strong acids, high temperatures). numberanalytics.comacs.orgTypically milder and more functional group tolerant. nih.govorganic-chemistry.org
Starting Materials Often require pre-functionalized substrates. acs.orgCan utilize simpler, more readily available starting materials. organic-chemistry.org
Efficiency Can have multiple steps and lower overall yields.Often higher yields and fewer steps (e.g., one-pot synthesis). organic-chemistry.orgnih.gov
Sustainability May generate significant waste and use hazardous reagents. rsc.orgFocus on atom economy, reduced waste, and greener catalysts. nih.govrsc.org
Versatility Scope can be limited. rsc.orgBroader substrate scope and potential for diverse functionalization. nih.govrsc.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and In-Situ Analysis

Understanding the intricate mechanisms and kinetics of the novel synthetic routes for isoquinoline carbonitriles is paramount for their optimization. Advanced spectroscopic techniques are poised to revolutionize how these reactions are studied. Real-time monitoring allows chemists to gain deep insights into reaction pathways, identify transient intermediates, and optimize conditions for better yield and selectivity. numberanalytics.com

Techniques like time-resolved infrared (TRIR) spectroscopy can probe the vibrational modes of molecules on ultrafast timescales, providing a detailed picture of bond-forming and breaking events. numberanalytics.com For reactions involving fluorescent intermediates or products, fluorescence spectroscopy can be a powerful tool. mdpi.comorganic-chemistry.org Furthermore, hyphenated methods, such as coupling chromatography with IR or mass spectrometry, enable the separation and identification of components in complex reaction mixtures. numberanalytics.com

An emerging area is the development of in situ probes that can monitor specific aspects of a reaction. For example, Electron Paramagnetic Resonance (EPR) spectroscopy, combined with spin trapping techniques, can be used to detect and characterize radical intermediates in photo-induced reactions, a growing area in isoquinoline synthesis. nih.govresearchgate.net Future work could focus on designing specific spectroscopic probes tailored to the isoquinoline scaffold, potentially enabling the direct observation of catalytic cycles and the influence of substituents like the 8-methoxy and 1-carbonitrile groups on reaction kinetics. The use of microfluidics and lab-on-a-chip devices will also allow for high-throughput screening of reaction conditions on a miniature scale. numberanalytics.com

Integration of Machine Learning and Artificial Intelligence in Computational Design of Isoquinoline Derivatives

For the design of this compound derivatives, ML models can be trained on existing data to predict biological activity, toxicity, or material properties. mdpi.comaip.org For instance, a model could be developed to predict the anti-inflammatory potential of novel isoquinoline derivatives by identifying key structural features that contribute to activity. researchoutreach.org 3D-QSAR (Quantitative Structure-Activity Relationship) models can be built to understand the relationship between the three-dimensional structure of a molecule and its biological activity, guiding the design of more potent compounds. mdpi.com

Table 2: Applications of AI/ML in Isoquinoline Derivative Design

ApplicationDescriptionPotential Impact on this compound Research
Predictive Modeling Training models to predict properties like bioactivity, toxicity, or material characteristics based on molecular structure. mdpi.comaip.orgRapidly screen virtual libraries of derivatives for promising candidates without initial synthesis.
Virtual Screening Using computational models to search large databases of existing compounds for those that are likely to be active against a specific target. nih.govIdentify existing compounds with similar scaffolds that may share or complement the properties of the target molecule.
De Novo Design Employing generative models to create entirely new molecules with optimized properties. technologynetworks.cominnovations-report.comnih.govGenerate novel isoquinoline structures with enhanced biological activity or tailored material properties.
Reaction Prediction Using ML to predict the outcomes of chemical reactions, including yields and potential side products. rsc.orgOptimize synthetic routes and explore new reaction pathways for creating derivatives.

Exploration of New Chemical Reactivity Patterns and Unconventional Transformations

The rich aromatic system of the isoquinoline nucleus, modified by the electron-donating methoxy (B1213986) group and the electron-withdrawing carbonitrile group, suggests a wealth of unexplored chemical reactivity. Future research should venture beyond standard functionalization to discover new and unconventional transformations.

One promising area is the exploration of dearomatization reactions, which can convert the flat, aromatic isoquinoline ring into a three-dimensional structure, opening up new chemical space for drug discovery. acs.org This can be achieved through nucleophilic additions, cycloadditions, or metal-catalyzed processes. acs.org For instance, visible-light-mediated C-H functionalization offers a mild way to introduce new substituents, but exploring this under reducing conditions, rather than the typical oxidative Minisci-type reactions, could unlock unique reactivity patterns. nih.gov The development of regioselective hydroboration and hydrosilylation reactions also provides a pathway to various dihydroisoquinoline derivatives. acs.org

The carbonitrile group at the 1-position is a versatile functional handle that can be transformed into a variety of other groups, such as amines, amides, or tetrazoles, each imparting different properties to the molecule. Exploring novel transformations of this group, perhaps through enzymatic or electrochemical methods, could yield valuable derivatives. Furthermore, investigating the reactivity of the methoxy group, for example, through selective demethylation followed by derivatization, adds another layer of potential structural diversification. The interplay between the substituents at the C1 and C8 positions could lead to interesting intramolecular cyclization reactions, forming novel polycyclic systems.

Design and Synthesis of Advanced Functional Materials Incorporating the Isoquinoline Scaffold

The isoquinoline scaffold is not only a privileged structure in medicinal chemistry but also a promising building block for advanced functional materials. nih.gov The inherent fluorescent properties of many isoquinoline derivatives make them attractive candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. mdpi.comorganic-chemistry.org

Future research could focus on designing and synthesizing polymers or metal-organic frameworks (MOFs) that incorporate the this compound unit. The nitrogen atom and the carbonitrile group can act as coordination sites for metal ions, facilitating the formation of well-ordered, porous materials. These materials could have applications in gas storage, catalysis, or as sensors. For example, the fluorescence of the isoquinoline unit could be quenched or enhanced upon binding to a specific analyte, forming the basis of a selective chemical sensor. nih.gov

The development of new pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, inspired by natural products like lamellarins, has shown promise in creating materials with interesting biological and electronic properties. nih.gov By tuning the electronic properties of the isoquinoline ring through substitution, it may be possible to create novel organic semiconductors or photoluminescent materials with tailored emission wavelengths. mdpi.com The synthesis of copolymers containing styrylquinoline units has already demonstrated the potential for creating new luminescent materials. mdpi.com Applying these concepts to this compound could lead to the development of novel materials with unique photophysical properties. fzu.cz

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Methoxyisoquinoline-1-carbonitrile, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Start with a precursor such as 8-methoxyisoquinoline, followed by nitration or cyanation at the 1-position. For example, nitrile introduction via palladium-catalyzed cyanation (e.g., using Zn(CN)₂) or nucleophilic substitution with cyanide sources (e.g., CuCN). Optimize temperature (e.g., 80–120°C), solvent (DMF or acetonitrile), and catalyst loading to improve yield .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Characterize intermediates using 1H^1H-NMR and ESI-MS to confirm structural integrity .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology :

  • Purity : Use HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm. Compare retention times against known standards.
  • Structural Confirmation : Combine 1H^1H-NMR (to confirm methoxy and aromatic protons) and 13C^{13}C-NMR (to identify the carbonitrile carbon at ~115 ppm). Validate via high-resolution mass spectrometry (HRMS) for exact mass matching .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodology : Conduct accelerated stability studies under varying conditions (e.g., 4°C, room temperature, 40°C) over 30 days. Monitor degradation via HPLC and track byproduct formation (e.g., hydrolysis to carboxylic acid derivatives). Store in airtight, light-protected containers with desiccants to mitigate moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodology : Systematically vary parameters (e.g., catalyst type, solvent polarity, reaction time) across replicate experiments. Use Design of Experiments (DoE) to identify statistically significant factors. For example, if conflicting yields arise from moisture sensitivity, employ rigorous drying protocols for reagents/solvents. Cross-validate findings with independent characterization (e.g., 19F^{19}F-NMR for fluorinated analogs) .

Q. What mechanistic insights support the regioselective functionalization of this compound in cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distribution, highlighting reactive sites (e.g., C-1 vs. C-3 positions). Validate experimentally via Suzuki-Miyaura coupling with substituted aryl boronic acids. Compare reaction outcomes (yield, selectivity) with computational predictions to refine mechanistic models .

Q. How can this compound be integrated into drug discovery pipelines targeting kinase inhibition?

  • Methodology :

  • In Silico Screening : Dock the compound into kinase active sites (e.g., EGFR, CDK2) using molecular dynamics simulations. Prioritize targets with strong binding affinity (ΔG < -8 kcal/mol).
  • In Vitro Assays : Test inhibitory activity in kinase assays (e.g., ADP-Glo™). Compare IC₅₀ values against reference inhibitors.
  • SAR Studies : Synthesize analogs (e.g., varying methoxy position or nitrile substituents) to establish structure-activity relationships .

Q. What analytical strategies are recommended for detecting trace degradation products in this compound formulations?

  • Methodology : Use LC-MS/MS with a Q-TOF detector for high-sensitivity identification. Employ a gradient elution (0.1% formic acid in water/acetonitrile) to separate degradation products. Quantify impurities via external calibration curves and validate against ICH guidelines (e.g., ≤0.1% threshold) .

Data Contradiction & Validation

Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?

  • Methodology : Re-examine computational parameters (e.g., solvent effects, implicit vs. explicit solvation models). Re-run experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use control reactions (e.g., deuterated analogs) to isolate electronic vs. steric effects. Publish negative results to refine community-wide datasets .

Tables for Reference

Parameter Typical Range Method
Melting Point199–201°CDifferential Scanning Calorimetry
HPLC Retention Time6.8 min (C18, 70:30 MeOH:H₂O)UV Detection
HRMS (M+H)⁺185.0821Q-TOF Mass Spectrometry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.